allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials may include fluorobenzaldehyde, furoic acid, and thiazolopyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, thiazolopyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinal applications may include the development of new drugs targeting specific biological pathways. The compound’s ability to interact with various molecular targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-(2-chlorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H21FN2O6S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
prop-2-enyl (2E)-2-[(2-fluorophenyl)methylidene]-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H21FN2O6S/c1-3-14-37-28(35)24-17(2)31-29-32(26(33)23(39-29)16-19-7-4-5-8-21(19)30)25(24)18-10-12-20(13-11-18)38-27(34)22-9-6-15-36-22/h3-13,15-16,25H,1,14H2,2H3/b23-16+ |
InChI Key |
QXRACSWPSJGWRD-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCC=C |
Origin of Product |
United States |
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